Cas no 22358-18-5 (Acetamide,N,N'-1,3-propanediylbis[2-chloro-)
Acetamide,N,N'-1,3-propanediylbis[2-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[3-[(2-chloroacetyl)amino]propyl]acetamide
- 1,3-Bis(a-chloroacetamido)propane
- 1,3-Bis-chloroacetamidopropane
- 1,3-Di-N,N'-chloroacetylaminopropane
- 1,9-Dichloro-3,7-diazanonane-2,8-dione
- N,N'-Bis(chloroacetyl)-1,3-diaminopropane
- NSC 58820
- Acetamide,N'-trimethylenebis[2-chloro-
- Acetamide, N,N'-1,3-propanediylbis(2-chloro-
- GGJ37PH3LJ
- NSC58820
- BRN 1785927
- 1,N'-chloroacetylaminopropane
- 22358-18-5
- N,N'-Bis(chloroacetyl)-1,3-propanediamine
- NSC-58820
- F79877
- N,N'-Trimethylene-bis(chloroacetamide)
- DTXSID60176891
- Acetamide,N'-1,3-propanediylbis[2-chloro-
- S 105
- 1,3-bischloroacetamidopropane
- S-105
- SCHEMBL5830059
- ACETAMIDE, N,N'-TRIMETHYLENEBIS(CHLORO-
- 3-04-00-00560 (Beilstein Handbook Reference)
- N,N'-(Propane-1,3-diyl)bis(2-chloroacetamide)
- AKOS003876339
- Acetamide, N,N'-trimethylenebis(2-chloro-
- Acetamide,N,N'-1,3-propanediylbis[2-chloro-
-
- Inchi: 1S/C7H12Cl2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13)
- InChI Key: VNPHYBXISGDJBH-UHFFFAOYSA-N
- SMILES: ClCC(NCCCNC(CCl)=O)=O
Computed Properties
- Exact Mass: 226.02776
- Monoisotopic Mass: 226.027583
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 0.5
Experimental Properties
- PSA: 58.2
Acetamide,N,N'-1,3-propanediylbis[2-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00CCJ2-250mg |
N,N'-Bis(chloroacetyl)-1,3-propanediamine |
22358-18-5 | 97% | 250mg |
$180.00 | 2025-02-11 | |
| Aaron | AR00CCJ2-500mg |
N,N'-Bis(chloroacetyl)-1,3-propanediamine |
22358-18-5 | 97% | 500mg |
$266.00 | 2025-02-11 | |
| Aaron | AR00CCJ2-1g |
N,N'-Bis(chloroacetyl)-1,3-propanediamine |
22358-18-5 | 97% | 1g |
$396.00 | 2025-02-11 |
Acetamide,N,N'-1,3-propanediylbis[2-chloro- Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Acetamide,N,N'-1,3-propanediylbis[2-chloro-
Acetamide, N,N'-1,3-propanediylbis[2-chloro-
Acetamide, N,N'-1,3-propanediylbis[2-chloro-22358-18-5] is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and industrial applications. This compound, characterized by its unique molecular structure, plays a pivotal role in the synthesis of various pharmacologically active molecules. The CAS number 22358-18-5 provides a unique identifier for this substance, ensuring precise classification and tracking in both laboratory and commercial settings.
The molecular formula of Acetamide, N,N'-1,3-propanediylbis[2-chloro-22358-18-5] is a testament to its complex and multifaceted nature. The presence of multiple functional groups, including chloro-substituted acetamide units linked by a 1,3-propanediyl bridge, contributes to its versatile reactivity. This structural complexity makes it an invaluable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the applications of this compound in drug discovery. The ability to modify and functionalize Acetamide derivatives has opened up new avenues for creating innovative pharmacophores. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical in the treatment of various inflammatory and infectious diseases. The chloro-substituted groups on the acetamide moieties provide reactive sites for further chemical modifications, enabling the development of highly specific and potent drug candidates.
The pharmaceutical industry has been particularly interested in leveraging Acetamide derivatives for their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and other chronic diseases. By designing molecules that specifically target these kinases, researchers aim to disrupt aberrant signaling networks and restore normal cellular function. Acetamide-based compounds have shown promise in this regard, with several preclinical studies highlighting their efficacy in inhibiting key kinases associated with tumor growth and progression.
Beyond pharmaceutical applications, Acetamide, N,N'-1,3-propanediylbis[2-chloro-22358-18-5] also finds utility in agrochemical research. The compound's structural features make it a suitable precursor for synthesizing herbicides and fungicides that are essential for modern agriculture. These derivatives can enhance crop protection by targeting specific enzymatic pathways in pests and pathogens while minimizing environmental impact. The ongoing development of greener and more sustainable agrochemicals underscores the importance of compounds like this one in addressing global food security challenges.
The industrial synthesis of Acetamide derivatives involves sophisticated chemical methodologies that require precise control over reaction conditions. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution reactions are commonly employed to achieve high yields and purity. The chloro-substituted acetamide units are particularly sensitive to reaction conditions, necessitating careful optimization to prevent unwanted side products. This underscores the need for skilled chemists who can navigate the complexities of organic synthesis to produce these valuable intermediates.
In conclusion, Acetamide, N,N'-1,3-propanediylbis[2-chloro-22358-18-5] represents a cornerstone compound in modern chemical research. Its unique structural features and versatile reactivity make it indispensable in the development of novel pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its significance is likely to grow even further. The ongoing advancements in synthetic chemistry and drug discovery ensure that Acetamide derivatives will remain at the forefront of scientific innovation for years to come.
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